[1-(Bromomethyl)naphthalen-2-yl]methanol
Description
[1-(Bromomethyl)naphthalen-2-yl]methanol is a naphthalene derivative featuring a bromomethyl (-CH₂Br) group at position 1 and a hydroxymethyl (-CH₂OH) group at position 2 of the fused aromatic ring system. Its structure enables applications in pharmaceutical intermediates, polymer chemistry, and ligand design .
Properties
IUPAC Name |
[1-(bromomethyl)naphthalen-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c13-7-12-10(8-14)6-5-9-3-1-2-4-11(9)12/h1-6,14H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXNGMFXCYPUDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CBr)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Naphthalene: The synthesis begins with the bromination of naphthalene to form 1-bromonaphthalene. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Formylation: The next step involves the formylation of 1-bromonaphthalene to introduce a formyl group at the second position, yielding 1-bromo-2-formylnaphthalene. This can be achieved using a Vilsmeier-Haack reaction, which employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of [1-(Bromomethyl)naphthalen-2-yl]methanol.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Bromomethyl)naphthalen-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form [1-(Bromomethyl)naphthalen-2-yl]methane using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed:
Oxidation: 1-(Bromomethyl)naphthalene-2-carboxylic acid.
Reduction: [1-(Bromomethyl)naphthalen-2-yl]methane.
Substitution: 1-(Hydroxymethyl)naphthalen-2-ylmethanol.
Scientific Research Applications
Chemistry:
Organic Synthesis: [1-(Bromomethyl)naphthalen-2-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of polymers and advanced materials with specific electronic and optical properties.
Biology and Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Biochemical Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry:
Chemical Manufacturing: It is employed in the production of dyes, pigments, and other specialty chemicals.
Electronics: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of [1-(Bromomethyl)naphthalen-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxymethyl group enhances the compound’s solubility and facilitates its interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Positional Isomers
(a) (6-Bromonaphthalen-2-yl)methanol
- Structure : Bromine at position 6, hydroxymethyl at position 2.
- Key Differences: The bromine position alters electronic effects and steric accessibility.
(b) 1-(2-Naphthyl)ethanol
- Structure: Ethanol (-CH₂CH₂OH) group at position 1 of naphthalene.
- Key Differences: The longer alkyl chain and primary alcohol group reduce steric hindrance compared to [1-(Bromomethyl)naphthalen-2-yl]methanol. This compound is oxidized to 1-(naphthalen-2-yl)ethan-1-one with 66% yield under optimized conditions, showcasing its utility in ketone synthesis .
(c) 2,2′-Bis(bromomethyl)-1,1′-binaphthyl
- Structure : Binaphthyl scaffold with bromomethyl groups at positions 2 and 2′.
- Key Differences: The dimeric structure introduces significant steric hindrance, limiting reactivity in nucleophilic substitutions compared to monomeric analogs. This compound is used in asymmetric catalysis and chiral ligand synthesis .
Physical and Chemical Properties
(a) Nucleophilic Substitution
- The bromomethyl group in this compound facilitates SN2 reactions, as seen in its use to synthesize benzimidazole derivatives (79% yield) when reacted with 2-aminobenzimidazole .
- In contrast, 1-(2-bromoethyl)naphthalene () shows lower reactivity due to the stability of the bromoethyl group, requiring harsher conditions for substitution.
(b) Oxidation and Etherification
- Analogous compounds like 1-(naphthalen-2-yl)ethanol are oxidized to ketones with 66% yield using sodium copper chlorophyllin catalysts .
- Etherification of similar alcohols (e.g., 1-(naphthalen-2-yl)ethanol) with aliphatic alcohols proceeds efficiently (73–88% yields) under iron chloride catalysis .
(c) Steric and Electronic Effects
- 2,2′-Bis(bromomethyl)-1,1′-binaphthyl () exhibits reduced reactivity in cross-coupling reactions due to steric constraints, whereas this compound’s monomeric structure allows for broader applicability in forming heterocycles .
Biological Activity
[1-(Bromomethyl)naphthalen-2-yl]methanol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a bromomethyl group attached to a naphthalene ring, which is known for its reactivity and ability to participate in various chemical reactions. The presence of the bromine atom enhances the compound's electrophilic character, making it a suitable candidate for nucleophilic substitution reactions in organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study on related compounds demonstrated that naphthalene derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) revealed that the presence of electron-withdrawing groups, such as bromine, is crucial for enhancing antibacterial efficacy .
Table 1: Antimicrobial Activity Data
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 46.9 | E. coli |
| Related Naphthalene Derivative | 93.7 | S. aureus |
| Control (Standard Antibiotic) | 50 | E. coli |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. It has shown promise against several cancer cell lines, including non-small cell lung cancer (NSCLC). The compound's mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression, primarily through interactions with specific molecular targets .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Growth Inhibition (%) |
|---|---|---|
| A549 (NSCLC) | 0.5 | 60.87 |
| HCT116 (Colon) | 0.8 | 55.32 |
| MCF7 (Breast) | 0.7 | 58.45 |
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: It triggers apoptotic pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest: It can induce G1 or G2 phase arrest in cancer cells, preventing further division.
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Study on NSCLC: A study demonstrated that treatment with this compound resulted in significant growth inhibition in NSCLC cell lines, with an IC50 value indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Testing: In another investigation, this compound was tested against a panel of bacterial strains, showing superior activity compared to traditional antibiotics, particularly against multi-drug resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [1-(Bromomethyl)naphthalen-2-yl]methanol with high purity and yield?
- Methodology : Begin with naphthalen-2-ylmethanol derivatives and employ selective bromination using -bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to target the 1-position . Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using -NMR to confirm bromomethyl substitution at C1 and hydroxyl retention at C2.
- Key Considerations : Steric hindrance from the naphthalene ring may require extended reaction times or elevated temperatures.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to resolve aromatic protons (δ 7.2–8.5 ppm) and distinguish bromomethyl (, δ ~4.5 ppm) and hydroxymethyl (, δ ~3.8 ppm) groups .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane mixtures. Refine using SHELXL .
- Data Interpretation : Compare experimental NMR shifts with computed spectra (DFT) to validate assignments.
Q. How should this compound be stored to prevent degradation?
- Methodology : Store under inert atmosphere (argon) at –20°C in amber vials to minimize light-induced decomposition. Pre-purify via recrystallization to remove reactive impurities. Monitor stability via periodic -NMR for bromine loss or oxidation of the hydroxymethyl group .
Advanced Research Questions
Q. What reaction mechanisms govern the reactivity of the bromomethyl group in this compound?
- Methodology : Investigate nucleophilic substitution (S2) using kinetic studies with varying nucleophiles (e.g., azide, thiols). Use DFT calculations (B3LYP/6-31G*) to map transition states and steric effects from the naphthalene ring .
- Key Insight : Steric hindrance at C1 may favor elimination pathways over substitution in bulky bases.
Q. What challenges arise in crystallographic analysis of this compound?
- Methodology : Address positional disorder in bromine atoms using high-resolution data (Mo-K, λ = 0.71073 Å) and anisotropic refinement in SHELXL . Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., O–H···Br hydrogen bonds) .
- Data Contradictions : Discrepancies in bond lengths may arise from thermal motion; use rigid-body restraints during refinement.
Q. How can the in vitro toxicity of this compound be systematically assessed?
- Methodology :
- Cell Viability Assays : Use MTT or resazurin assays on HepG2 cells to determine IC values. Compare with naphthalene derivatives lacking bromine .
- Metabolite Profiling : Employ LC-MS to identify glutathione adducts, indicative of bromine-mediated oxidative stress .
Q. What computational approaches best model the electronic properties of this compound?
- Methodology :
- DFT : Optimize geometry at the ωB97X-D/def2-TZVP level to account for dispersion forces. Calculate electrostatic potential maps to predict nucleophilic attack sites .
- MD Simulations : Simulate solvation dynamics in DMSO/water mixtures to assess aggregation behavior .
Q. How can contradictions in reported synthetic yields for brominated naphthalene derivatives be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
